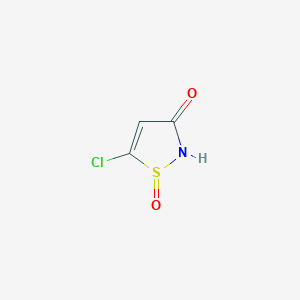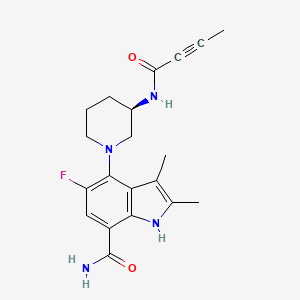
2-(Trifluoromethyl)isonicotinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)isonicotinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₃N₃ It is a heterocyclic aromatic compound that contains a trifluoromethyl group attached to an isonicotinimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride typically involves the reaction of isonicotinimidamide with trifluoromethylating agents. One common method includes the use of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate and isonicotinimidamide hydrochloride in the presence of sodium carbonate in ethanol at room temperature, followed by heating at 80°C for 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)isonicotinimidamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyridine derivatives, while reduction can produce trifluoromethylated amines.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)isonicotinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinimidamide hydrochloride: A similar compound without the trifluoromethyl group.
Trifluoromethylated pyridines: Compounds with similar trifluoromethyl groups attached to pyridine rings.
Uniqueness
2-(Trifluoromethyl)isonicotinimidamide hydrochloride is unique due to the presence of both the trifluoromethyl group and the isonicotinimidamide core. This combination imparts distinct chemical and biological properties, making it valuable for research and development in various fields .
Eigenschaften
Molekularformel |
C7H7ClF3N3 |
|---|---|
Molekulargewicht |
225.60 g/mol |
IUPAC-Name |
2-(trifluoromethyl)pyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-4(6(11)12)1-2-13-5;/h1-3H,(H3,11,12);1H |
InChI-Schlüssel |
RHYSTLXPHLULPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=N)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)

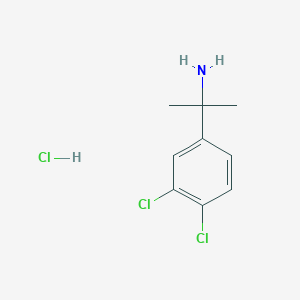
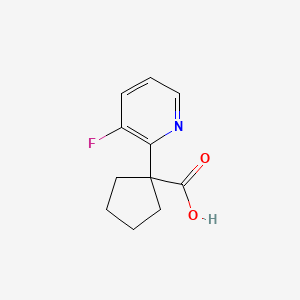
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
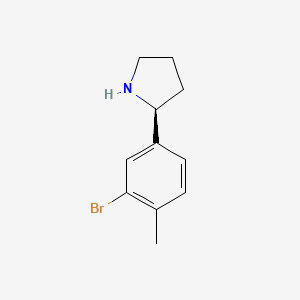
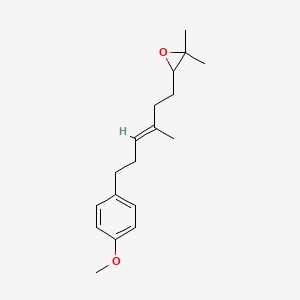
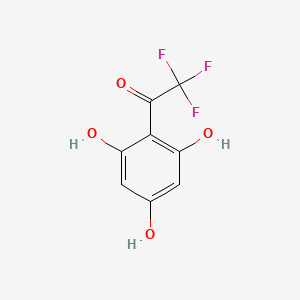

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
